7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 7-position with a [1,1'-biphenyl]-4-yl group and at the 2-position with a methylsulfanyl (SCH₃) moiety.
Properties
IUPAC Name |
2-methylsulfanyl-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-23-18-20-17-19-12-11-16(22(17)21-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVLHLJTBUQRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[1,1’-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1,1’-biphenyl)-4-yl-3-thiosemicarbazide with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-{[1,1’-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable anticancer activities. For instance, studies have shown that structural variations in related compounds can modulate their biological properties towards enhancing antitumoral activity. One mechanism of action identified involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation and survival .
Case Study:
A study evaluated various triazolo[1,5-a]pyrimidines for their ability to inhibit cancer cell growth. The results demonstrated that certain derivatives could effectively hinder tumor growth in vitro and in vivo models by disrupting microtubule dynamics .
Neuroprotective Effects
7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has also been investigated for its neuroprotective properties. Specifically, it has shown promise in models of neurodegenerative diseases by stabilizing microtubules and reducing tau pathology .
Case Study:
In a mouse model of tauopathy, a structurally similar compound demonstrated significant reductions in axonal dystrophy and tau-related neurodegeneration. This suggests that triazolo[1,5-a]pyrimidines could be potential candidates for treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that modifications to the phenyl moiety can significantly alter the compound's biological efficacy .
Potential Applications
| Application Area | Description |
|---|---|
| Oncology | Inhibition of cancer cell proliferation through microtubule disruption. |
| Neuroprotection | Protection against neurodegeneration by stabilizing microtubules and reducing tau pathology. |
| Drug Development | Potential lead compound for new therapeutic agents targeting cancer and neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 7-{[1,1’-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Modifications at the 7-Position
The 7-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Biphenyl vs. Monocyclic Aryl Groups: The biphenyl group’s extended conjugation and bulk may enhance binding to hydrophobic pockets (e.g., in tubulin or kinase targets), as seen in trimethoxyphenyl analogs with antiproliferative activity .
- Electron-Withdrawing Groups : Fluorine or bromine at the 7-position (e.g., 7-(2-Fluorophenyl) or 7-(4-Bromophenyl)) may improve metabolic stability and membrane permeability .
Modifications at the 2-Position
The methylsulfanyl group distinguishes this compound from analogs with other 2-position substituents:
Key Observations :
- Methylsulfanyl vs. Sulfonamide : Sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit herbicidal activity , while methylsulfanyl may favor vasodilation or antibacterial effects .
- Benzylthio vs. Methylsulfanyl : Bulkier 2-benzylthio groups enhance vasodilator activity, suggesting the biphenyl derivative’s SCH₃ group may balance lipophilicity and target engagement .
Biological Activity
Overview
7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound recognized for its potential biological activities. This compound features a biphenyl moiety and a methylsulfanyl group attached to a triazolopyrimidine core. Its unique structure has prompted research into its applications in medicinal chemistry, particularly in cancer therapy.
- IUPAC Name : this compound
- Molecular Formula : C18H14N4S
- Molecular Weight : 318.4 g/mol
- CAS Number : 303995-99-5
The compound exhibits biological activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.
Biological Activities
Research indicates that this compound may possess various biological activities:
- Anticancer Activity : It has shown promising results against several cancer cell lines.
- Inhibition of Kinases : The compound demonstrates inhibitory effects on multiple kinases involved in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Cytotoxicity Studies :
- In vitro studies evaluated the cytotoxic effects on human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.
- For instance, one study reported that compounds similar to this triazolopyrimidine exhibited IC50 values ranging from 6.76 µg/mL to over 1000 µg/mL across different cell lines .
- Structure-Activity Relationship (SAR) :
- Comparison with Other Compounds :
Data Table: Biological Activity Summary
Q & A
Q. What are the most efficient synthetic routes for 7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
The compound can be synthesized via transition metal-free nucleophilic C–H functionalization , where Grignard reagents introduce substituents at the C-5 and C-7 positions of the triazolopyrimidine core. For example, starting with 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, sequential treatment with aryl Grignard reagents enables regioselective functionalization . Alternative protocols involve microwave-assisted three-component condensation (e.g., β-keto esters, aldehydes, and aminotriazoles), which reduces reaction times and improves yields compared to traditional heating .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction is the gold standard for confirming bond lengths, angles, and supramolecular interactions. For triazolopyrimidines, planar bicyclic systems (e.g., triazolo-pyrimidine rings) and dihedral angles between aromatic substituents (e.g., biphenyl groups) are critical. π-stacking interactions (centroid distances ~3.6–3.9 Å) and hydrogen-bonding networks should also be analyzed .
Q. What solvents and reaction conditions are optimal for its synthesis?
Ethanol/water (1:1 v/v) mixtures are effective for cyclocondensation reactions, balancing solubility and safety. However, molten-state TMDP (trimethylenediamine phosphate) may offer higher yields but requires caution due to toxicity and handling challenges. Microwave-assisted synthesis in acetonitrile or ethanol at 323 K for 30 minutes is recommended for rapid, scalable production .
Advanced Research Questions
Q. How do substituents at C-5 and C-7 positions influence electronic properties and bioactivity?
Substituents like biphenyl or methylsulfanyl groups alter electron density distribution , as shown by UV-Vis and cyclic voltammetry. Push-pull systems with electron-donating (e.g., methylsulfanyl) and withdrawing (e.g., nitro) groups exhibit redshifted absorption and tunable HOMO-LUMO gaps . These modifications impact interactions with biological targets, such as microtubule stabilization in neurodegenerative disease models .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or herbicidal activity (e.g., against Enterococcus faecium or Echinochloa crusgalli) may arise from assay conditions or substituent stereochemistry. Use standardized macromolecular synthesis assays (e.g., cell-wall biosynthesis inhibition tests) and correlate results with substituent electronic parameters (Hammett σ values) . Computational docking studies can further resolve target-binding ambiguities.
Q. How can metabolic stability and pharmacokinetic properties be optimized for therapeutic applications?
Introducing hydrophobic substituents (e.g., biphenyl) enhances metabolic stability by reducing hepatic clearance. For CNS-targeted applications (e.g., Parkinson’s disease), evaluate blood-brain barrier permeability via logP/logD calculations and in vitro PAMPA assays. Derivatives with methylsulfanyl groups show improved stability over hydroxylated analogs .
Q. What crystallographic challenges arise during structural analysis of this compound?
Disorder in biphenyl or methylsulfanyl groups complicates refinement. Use high-resolution synchrotron data (λ < 1 Å) and restraints for flexible moieties. For π-stacking interactions, analyze Hirshfeld surfaces to quantify intermolecular contacts .
Methodological Considerations
- Safety : Avoid piperidine-based protocols due to regulatory restrictions and toxicity; TMDP or ethanol/water systems are safer .
- Reproducibility : Pre-dry solvents over molecular sieves and monitor reactions via TLC or in situ FTIR to ensure consistency .
- Data Validation : Cross-reference NMR (e.g., δ 10.89 ppm for NH protons) and HRMS with computational predictions (e.g., Gaussian DFT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
